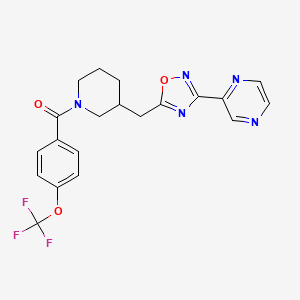

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O3/c21-20(22,23)30-15-5-3-14(4-6-15)19(29)28-9-1-2-13(12-28)10-17-26-18(27-31-17)16-11-24-7-8-25-16/h3-8,11,13H,1-2,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIQAJYPMPKSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound includes several key functional groups:

- Pyrazin-2-yl moiety

- 1,2,4-Oxadiazol-5-yl group

- Piperidine ring

- Trifluoromethoxy phenyl group

This unique combination of features contributes to its biological activity, particularly in pharmacology.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole and pyrazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-Tubercular Activity

A related study on substituted pyrazinamide derivatives demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), revealing some with IC50 values as low as 1.35 μM, indicating potent activity . While direct studies on the specific compound may be limited, its structural analogs suggest potential effectiveness against tuberculosis.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of similar compounds on human cell lines. For example, certain derivatives were found to be non-toxic at concentrations that exhibited antimicrobial activity. This safety profile is crucial for further development as therapeutic agents .

The proposed mechanisms by which the compound exerts its biological effects include:

- Enzyme Inhibition : The oxadiazole moiety may interact with enzymes critical for microbial survival.

- Receptor Binding : The piperidine ring may facilitate binding to specific receptors involved in cellular signaling pathways.

- Membrane Disruption : The hydrophobic trifluoromethoxy group may interact with lipid membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrazin-2-yl moiety linked to a 1,2,4-oxadiazole and a piperidine ring. The trifluoromethoxy group enhances its lipophilicity and biological activity. The molecular formula is , and it has a molecular weight of approximately 372.37 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and pyrazine moieties exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions . The incorporation of the piperidine ring may enhance these effects by improving the compound's interaction with biological targets.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. They have been observed to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structure of this compound may allow it to target cancer-specific pathways effectively.

Neuroprotective Effects

Compounds similar to this one have also demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for further development .

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Oxadiazole Formation | Cyclization | Hydrazones, Amidoximes |

| Piperidine Formation | Reductive Amination | Aldehydes, Ammonia |

| Final Coupling | Coupling Reaction | Coupling agents (e.g., EDC) |

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that compounds similar to this one exhibited MIC values lower than standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Case Study: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several analogs of oxadiazole derivatives and tested them against breast cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutics .

Chemical Reactions Analysis

Table 1: Principal Synthetic Steps and Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Oxadiazole ring formation | Hydroxylamine, pyrazinoyl chloride, 80°C | 62–68 | Cyclization monitored via TLC |

| Piperidine coupling | EDC/HOBt, DCM, RT | 75 | NMR-confirmed regioselectivity |

| Trifluoromethoxy introduction | CuI, K₂CO₃, DMF, 100°C | 58 | Enhanced stability via CF₃O group |

-

Oxadiazole Formation : The 1,2,4-oxadiazole ring is synthesized via cyclization of pyrazinamide derivatives with hydroxylamine under reflux, with phosphorus oxychloride often used as a cyclizing agent.

-

Piperidine Functionalization : The piperidine nitrogen undergoes nucleophilic substitution with the oxadiazole-methyl group using carbodiimide coupling agents.

-

Aromatic Electrophilic Substitution : The trifluoromethoxy phenyl group is introduced via Ullmann-type coupling, leveraging copper catalysis.

Functional Group Reactivity

The compound’s reactivity is governed by its oxadiazole, pyrazine, and trifluoromethoxy substituents.

Oxadiazole Ring Modifications

-

Acid/Base Hydrolysis : The oxadiazole ring undergoes hydrolysis in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding pyrazine-carboxylic acid derivatives :

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole to a diamide, though this reaction is sluggish due to steric hindrance from the piperidine group .

Pyrazine and Piperidine Reactivity

-

Pyrazine Electrophilicity : The pyrazine nitrogen participates in hydrogen bonding with biological targets, but shows limited chemical reactivity in non-aqueous media .

-

Piperidine Alkylation : The secondary amine in the piperidine ring undergoes alkylation with methyl iodide (CH₃I, K₂CO₃) to form quaternary ammonium salts.

Trifluoromethoxy Group Stability

-

Hydrolytic Resistance : The CF₃O group resists hydrolysis under physiological conditions (pH 7.4, 37°C), as confirmed by HPLC stability assays.

-

Radical Stability : Pulse radiolysis studies indicate the CF₃O group scavenges hydroxyl radicals, enhancing oxidative stability .

Table 2: Degradation Pathways and Half-Lives

-

Thermal Stability : The compound remains stable up to 200°C (TGA data), with decomposition involving cleavage of the oxadiazole-piperidine bond.

-

Photodegradation : UV exposure induces radical-mediated oxidation of the pyrazine ring, forming N-oxide derivatives .

Biological Reaction Mechanisms

In medicinal chemistry contexts, the compound interacts with biological targets via:

-

Hydrogen Bonding : The oxadiazole and pyrazine nitrogens form H-bonds with enzyme active sites (e.g., kinase ATP pockets) .

-

Hydrophobic Interactions : The trifluoromethoxy phenyl group enhances binding to lipophilic protein domains.

Computational Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with pyrazine-2-carbonitrile under microwave-assisted conditions (70–100°C, 2–4 hours) .

- Step 2 : Alkylation of the oxadiazole intermediate with a piperidine derivative using K₂CO₃ in DMF at room temperature .

- Step 3 : Final coupling of the piperidine-oxadiazole moiety with 4-(trifluoromethoxy)benzoyl chloride in dichloromethane (DCM) with triethylamine as a base .

Q. How can the compound’s structure be unambiguously confirmed?

- Methodological Answer :

- X-ray crystallography is the gold standard for confirming stereochemistry and bond connectivity. For example, similar compounds (e.g., pyrazole-piperidine hybrids) have been resolved using single-crystal X-ray diffraction (Cu-Kα radiation, 150 K) .

- Spectroscopic Validation : ¹⁹F NMR to confirm the trifluoromethoxy group (-OCF₃) and 2D NMR (COSY, HSQC) to resolve piperidine ring conformations .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates or ADP-Glo™ kits for kinases or hydrolases, given the compound’s heterocyclic motifs (oxadiazole, pyrazine) .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) pre-treated with the compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Replace the pyrazine ring with pyridine or pyrimidine analogs to assess electronic effects on target binding .

- Substituent Analysis : Systematically vary the trifluoromethoxy group (e.g., -OCF₃ → -CF₃, -OCH₃) and evaluate changes in potency using dose-response curves (IC₅₀ values) .

- Computational Guidance : Perform molecular docking (AutoDock Vina) against homology models of target proteins (e.g., kinases) to prioritize synthetic targets .

Q. How to address discrepancies in bioactivity data across different experimental models?

- Methodological Answer :

- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG-400 mixtures) to maintain consistent solubility in assays .

- Metabolic Stability Testing : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to identify species-specific metabolism .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway effects .

Q. What strategies improve metabolic stability without compromising potency?

- Methodological Answer :

- Isotere Replacement : Substitute the oxadiazole ring with a 1,2,4-triazole to reduce oxidative metabolism .

- Deuterium Incorporation : Introduce deuterium at metabolically labile sites (e.g., piperidine methyl groups) to slow CYP450-mediated degradation .

- Prodrug Design : Mask the methanone group as a ketal or ester to enhance oral bioavailability .

Q. How to resolve challenges in crystallizing the compound for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.